molecular formula C8H9NO3 B1282642 3-Amino-5-methoxybenzoic acid CAS No. 74165-74-5

3-Amino-5-methoxybenzoic acid

Cat. No. B1282642
CAS RN: 74165-74-5
M. Wt: 167.16 g/mol
InChI Key: DBEMTZANGFGKMX-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the provided papers do not directly discuss 3-amino-5-methoxybenzoic acid, they do provide insights into similar compounds which can be used to infer certain aspects of its chemistry. For instance, the papers discuss compounds such as 4-amino-5-chloro-2-methoxybenzoic acid , 3-amino-5-hydroxybenzoic acid , and 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid , which share some structural similarities with 3-amino-5-methoxybenzoic acid, such as the presence of an amino group and a methoxy group attached to a benzoic acid core.

Synthesis Analysis

The synthesis of related compounds often involves selective functionalization of the benzoic acid core and the introduction of various substituents. For example, the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid derivatives involves the substitution of the piperidine ring and the introduction of various groups such as methyl, hydroxyl, and amide . Similarly, the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid is achieved through selective chlorination and subsequent modifications . These methods suggest that the synthesis of 3-amino-5-methoxybenzoic acid would likely involve specific functional group transformations and protective group strategies to install the amino and methoxy groups at the desired positions on the benzoic acid ring.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by X-ray crystallography and molecular modeling. For instance, structural analyses of certain 4-amino-5-chloro-2-methoxybenzoic acid derivatives were performed using these techniques, revealing a cis folded conformation of the ethyl chain and specific orientations of the nitrogen atom's lone pair . Although the exact molecular structure of 3-amino-5-methoxybenzoic acid is not provided, similar analytical techniques would likely reveal the conformational preferences and electronic distribution within the molecule.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents present on the aromatic ring. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity towards nucleophilic or electrophilic attack . The amino group is typically a directing group in electrophilic aromatic substitution reactions, which could facilitate further functionalization of the benzoic acid ring in 3-amino-5-methoxybenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are determined by the nature of the substituents on the aromatic ring. For instance, the introduction of a methoxy group can increase the electron density on the ring, potentially affecting the acid dissociation constant (pKa) of the carboxylic acid group . The presence of an amino group can also influence the compound's hydrogen bonding capability, impacting its solubility and boiling point . While the specific properties of 3-amino-5-methoxybenzoic acid are not detailed in the provided papers, analogous compounds can provide a basis for predicting its behavior.

Scientific Research Applications

1. Biochemical Studies and Molecular Synthesis

3-Amino-5-methoxybenzoic acid and its derivatives have been studied for their biochemical properties and molecular synthesis applications. For example, a study detailed the synthesis of an intermediate of amisulpride, a psychiatric medication, using 4-amino-2-hydroxybenzoic acid as a material, which was converted to 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (Wang Yu, 2008). Additionally, unnatural amino acids mimicking peptide strands have been synthesized using derivatives of 3-amino-5-methoxybenzoic acid, indicating its potential in peptide and protein engineering (J. Nowick et al., 2000).

2. Analytical and Physical Chemistry

In analytical chemistry, studies on the thermodynamic properties of various aminomethoxybenzoic acids, including 3-amino-5-methoxybenzoic acid, have been conducted. These studies focus on understanding the vapor pressures and sublimation properties of these compounds, which are crucial in various chemical processes (M. Monte et al., 2010). Furthermore, spectroscopic studies have been conducted to analyze the structural and electronic properties of similar compounds, providing insights into their chemical behavior and potential applications in materials science (A. Poiyamozhi et al., 2012).

3. Biological and Pharmaceutical Research

Compounds related to 3-amino-5-methoxybenzoic acid have been explored for their biological activities. For instance, the antimicrobial and antioxidant activities of various benzamide derivatives, including those related to 3-amino-5-methoxybenzoic acid, have been investigated, highlighting their potential in pharmaceutical and medical applications (Xue-Qiong Yang et al., 2015).

4. Environmental and Industrial Applications

In environmental science, derivatives of 3-amino-5-methoxybenzoic acid have been utilized in the recovery of precious metals. For example, novel polyaniline copolymers have been synthesized for the efficient adsorption and separation of palladium from automotive catalysts, demonstrating the versatility of these compounds in environmental and industrial applications (Lijiang Zhong et al., 2017).

Safety And Hazards

3-Amino-5-methoxybenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-amino-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEMTZANGFGKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551675
Record name 3-Amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methoxybenzoic acid

CAS RN

74165-74-5
Record name 3-Amino-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74165-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-methoxybenzoic acid
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Synthesis routes and methods

Procedure details

3-Methoxy-5-nitrobenzoic acid (510 mg) was dissolved in 5 ml of ethanol and 10% Pd(C) (50 mg) was added. The resulting suspension was stirred under a hydrogen-filled balloon for 2 hours. Then the reaction mixture was filtered and concentrated to dryness. Isolated dark brown solid (480 mg) was used without further purification in the next step.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
50 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MJS Monte, ARRP Almeida… - Journal of Chemical & …, 2010 - ACS Publications
… The values of Δ cr g C p,m o (θ) inserted in eq 2 were estimated from the gas phase molar heat capacity of the isomer 3-amino-5-methoxybenzoic acid, calculated at θ = 298.15 K as C p,…
Number of citations: 57 pubs.acs.org
P Traxler, O Ghisalba - The Journal of Antibiotics, 1982 - jstage.jst.go.jp
… Supplementation Studies with 4-Substituted 3-Aminohydroxybenzoic Acids and 3-Amino-5-methoxybenzoic Acid Supplementation experiments were carried out with Nocardia …
Number of citations: 28 www.jstage.jst.go.jp
AM BECKER, AJ HERLT, GL HILTON… - The Journal of …, 1983 - jstage.jst.go.jp
Discussion Two major effects resulting from supplementation of fermentations of Streptomyces sp. E/784 with the amino acid 1 or its analogues 4-'7 are clearly demonstrated by the data …
Number of citations: 43 www.jstage.jst.go.jp
A Meyer, M Brünjes, F Taft, T Frenzel, F Sasse… - Organic …, 2007 - ACS Publications
… pretiosum (HGF073) yielded ansamitocin P-3 as well as dechloroansamitocin P-3, the latter also being formed upon fermentation in the presence of 3-amino-5-methoxybenzoic acid. …
Number of citations: 44 pubs.acs.org
SA Loskot, J Zhang, JM Langenhan - The Journal of Organic …, 2013 - ACS Publications
Neoglycosylations are increasingly being employed in the synthesis of natural products, drug candidates, glycopeptide mimics, oligosaccharide analogues, and other applications, but …
Number of citations: 20 pubs.acs.org
T Knobloch, K Harmrolfs, F Taft… - …, 2011 - Wiley Online Library
… Successful isolation and characterization of an ansamitocin derivative resulting from feeding of 3-amino-5-methoxybenzoic acid has been reported previously,5c and indeed a similar …
ARRP Almeida, MJS Monte, MAR Matos… - The Journal of Chemical …, 2013 - Elsevier
The vapour pressures of the three crystalline isomers of aminobenzamide were measured using the Knudsen mass-loss effusion technique. From the temperature dependence of the …
Number of citations: 26 www.sciencedirect.com
H Skopalová, P Špaček, V Kozmík, J Svoboda… - Crystals, 2020 - mdpi.com
… To a solution of 3-amino-5-methoxybenzoic acid (7) (4.98 g; 29.8 mmol) in 12% aq. HCl (60 mL) cooled to 5 C, a solution of sodium nitrite (2.59 g; 37.5 mmol) in water (20ml) was added …
Number of citations: 2 www.mdpi.com
M Di Stefano, S Masoni, G Bononi, G Poli… - European Journal of …, 2023 - Elsevier
… argon atmosphere, thionyl chloride (2.5 equiv) was added dropwise to a solution of commercially available 2-amino-5-methoxybenzoic acid 64a or 3-amino-5-methoxybenzoic acid 64b …
Number of citations: 2 www.sciencedirect.com
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is the enzyme degrading the endocannabinoid 2-arachidonoylglycerol, and it is involved in several physiological and pathological processes. The …
Number of citations: 42 pubs.acs.org

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